
5-Nitroquinoléine-8-carbonitrile
Vue d'ensemble
Description
5-Nitroquinoline-8-carbonitrile is a nitrogen-containing heterocyclic compound with the molecular formula C10H5N3O2 It is a derivative of quinoline, a bicyclic aromatic compound that is widely used in various fields such as medicine, chemistry, and industry
Applications De Recherche Scientifique
5-Nitroquinoline-8-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Target of Action
The primary target of 5-Nitroquinoline-8-carbonitrile is the type 2 methionine aminopeptidase (MetAP2) protein . MetAP2 is involved in angiogenesis, the process through which new blood vessels form from pre-existing vessels . This compound also has antibacterial activity, which may stem from its ability to complex with metal ions vital for bacterial growth .
Mode of Action
5-Nitroquinoline-8-carbonitrile inhibits the MetAP2 protein, thereby potentially disrupting angiogenesis . Its antibacterial activity may be due to its ability to chelate metal ions, which are essential for bacterial growth .
Biochemical Pathways
Given its targets, it likely impacts pathways related to angiogenesis and bacterial growth .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption . It is also known to inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
The inhibition of MetAP2 by 5-Nitroquinoline-8-carbonitrile could potentially disrupt angiogenesis, affecting the growth of new blood vessels . Its antibacterial activity could lead to the inhibition of bacterial growth .
Analyse Biochimique
Biochemical Properties
It is known that quinoline derivatives, to which 5-Nitroquinoline-8-carbonitrile belongs, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific structure of the quinoline derivative.
Cellular Effects
Quinoline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Quinoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitroquinoline-8-carbonitrile typically involves the nitration of quinoline derivatives. One common method is the reaction of 8-aminoquinoline with a nitrating agent such as nitric acid under controlled conditions. The reaction is carried out at a specific temperature and pH to ensure the selective nitration at the 5-position of the quinoline ring.
Another method involves the use of benzaldehyde, methyl cyanoacetate, and an aromatic amine in the presence of nanostructured titanium dioxide photocatalysts under solvent-free conditions and microwave irradiation . This method is efficient and environmentally friendly, producing high yields of the desired product.
Industrial Production Methods
Industrial production of 5-Nitroquinoline-8-carbonitrile may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality and higher yields. The use of recyclable catalysts and solvent-free conditions can also make the process more sustainable and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
5-Nitroquinoline-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-8-carboxylic acid derivatives.
Reduction: Reduction of the nitro group can yield 5-aminoquinoline-8-carbonitrile.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinoline-8-carboxylic acid derivatives.
Reduction: 5-Aminoquinoline-8-carbonitrile.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Nitroquinoline-6-carbonitrile
- 5-Nitroquinoline-7-carbonitrile
- 5-Nitroquinoline-8-carboxylic acid
Uniqueness
5-Nitroquinoline-8-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other nitroquinoline derivatives, it exhibits higher selectivity and potency in certain applications, making it a valuable compound for research and industrial use .
Propriétés
IUPAC Name |
5-nitroquinoline-8-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5N3O2/c11-6-7-3-4-9(13(14)15)8-2-1-5-12-10(7)8/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBENFVCBHLLYSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
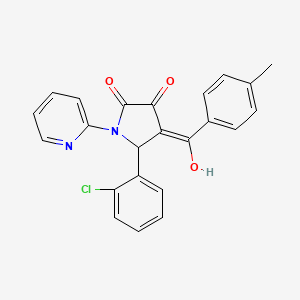
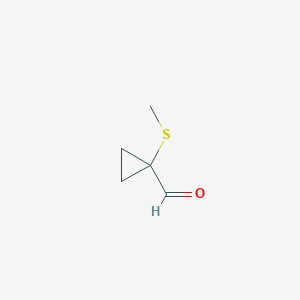
![(E)-3-(3-methoxyphenyl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2523202.png)
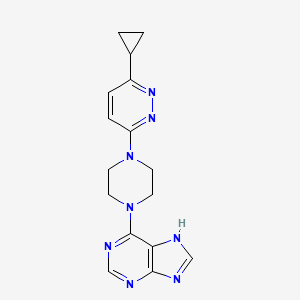
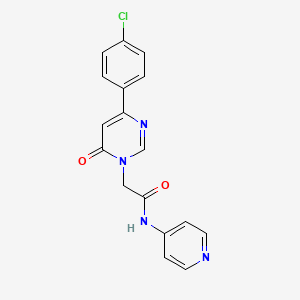

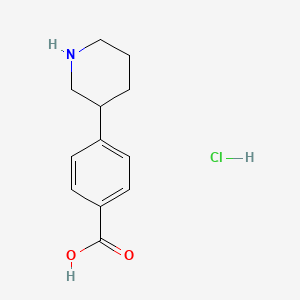
![N1-(2-ethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2523213.png)
![3-chloro-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2523214.png)
![8-(3-chlorobenzenesulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2523215.png)
![1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-N-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxamide](/img/structure/B2523216.png)
![N-[(2-bromophenyl)methyl]-N-methyl-1-(pyrazin-2-yl)azetidin-3-amine](/img/structure/B2523219.png)
![1-[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]pyrrolidin-2-one hydrochloride](/img/structure/B2523220.png)
![N-[2-[Benzyl(pyrimidin-2-yl)amino]ethyl]but-2-ynamide](/img/structure/B2523221.png)
